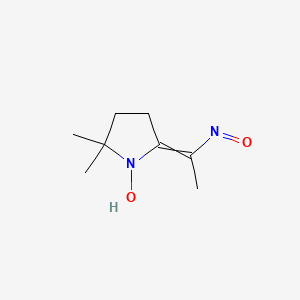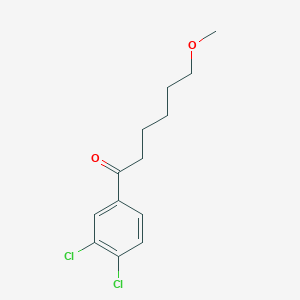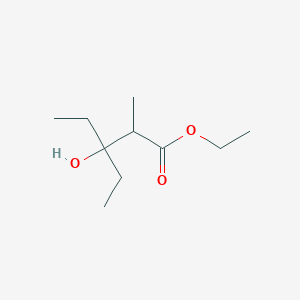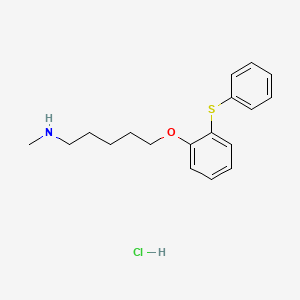
N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride is a chemical compound with a complex structure that includes a phenylsulfanyl group and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of the phenylsulfanyl and phenoxy groups, followed by their attachment to a pentan-1-amine backbone. The final step involves the methylation of the amine group and the formation of the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are implemented to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phenylsulfanyl group or the amine group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or modified phenylsulfanyl groups.
Scientific Research Applications
N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The phenylsulfanyl and phenoxy groups may interact with enzymes or receptors, leading to modulation of biological processes. The amine group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenylsulfanyl and phenoxy derivatives, such as:
- 5-(2-phenylsulfanylphenoxy)pentan-1-amine
- N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine
- 5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride
Uniqueness
N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
62232-63-7 |
|---|---|
Molecular Formula |
C18H24ClNOS |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
N-methyl-5-(2-phenylsulfanylphenoxy)pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H23NOS.ClH/c1-19-14-8-3-9-15-20-17-12-6-7-13-18(17)21-16-10-4-2-5-11-16;/h2,4-7,10-13,19H,3,8-9,14-15H2,1H3;1H |
InChI Key |
KSCAABAKDCSVJE-UHFFFAOYSA-N |
Canonical SMILES |
CNCCCCCOC1=CC=CC=C1SC2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Cyano-2-methoxy-2-methylpentyl)diazenyl]-4-methoxy-2,4-dimethylpentanenitrile](/img/structure/B14561324.png)
![6-Thiabicyclo[3.2.1]octane, 5-methyl-](/img/structure/B14561329.png)
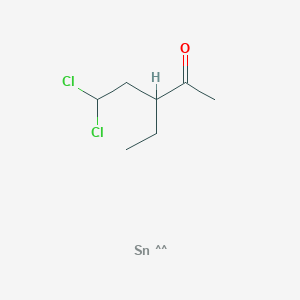
![2-(2-Cyanoethyl)-5-formylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B14561342.png)
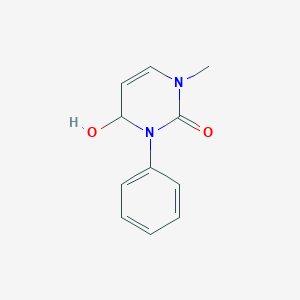
![4-Benzyl-2-[4-chloro-3-(trifluoromethyl)phenyl]morpholine](/img/structure/B14561357.png)
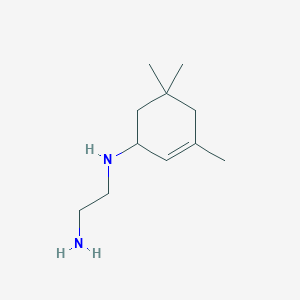
![Methyl [1-(3-aminopropyl)-3-methyl-1H-indol-2-yl]acetate](/img/structure/B14561379.png)
![2-{[(3,5-Dichlorophenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14561382.png)
